Methyl 3,4-dihydroxy-5-nitrobenzoate
Overview
Description
Methyl 3,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H7NO6. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group on the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate typically involves the nitration of methyl 3,4-dihydroxybenzoate. The reaction is carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of methyl 3,4-dihydroxy-5-aminobenzoate.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Methyl 3,4-dihydroxy-5-nitrobenzoate is extensively used in scientific research for its diverse applications:
Chemistry: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals, playing a pivotal role in drug discovery and development.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3,4-dihydroxy-5-nitrobenzoate exerts its effects is primarily through its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids .
Comparison with Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar structure but lacks the nitro group, leading to different reactivity and applications.
Methyl 3,5-dinitrobenzoate: Contains two nitro groups, making it more reactive and potentially more toxic.
Methyl 3-nitrobenzoate: Contains a single nitro group but lacks the hydroxyl groups, resulting in different chemical properties and applications
Uniqueness: Methyl 3,4-dihydroxy-5-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3,4-dihydroxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDBUIWQZVNVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154814 | |
Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125629-01-8 | |
Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125629018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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